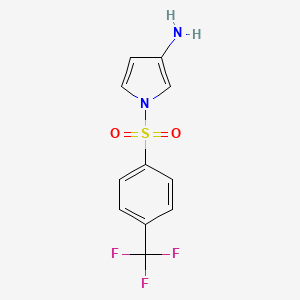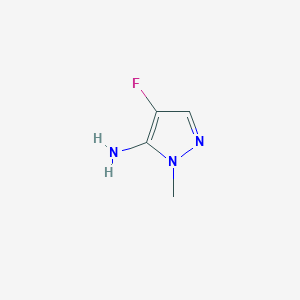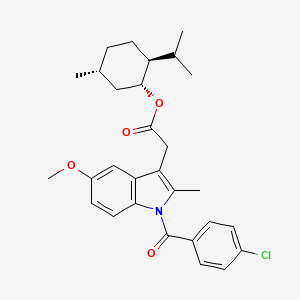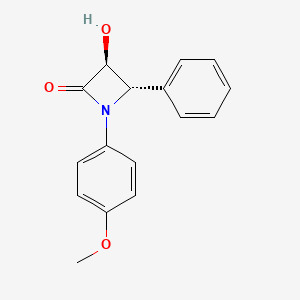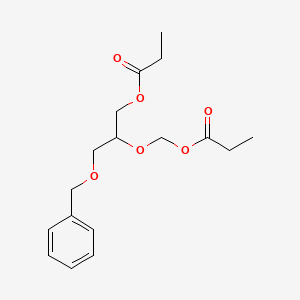
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate
Übersicht
Beschreibung
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BPP and is used in various research applications.
Wirkmechanismus
The mechanism of action of BPP is not completely understood. However, it is believed that BPP acts as a prodrug and is metabolized in the body to release the active drug. BPP has been shown to increase the solubility and stability of drugs, leading to improved drug delivery and efficacy.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs, improve their pharmacokinetic properties, and enhance their therapeutic efficacy. BPP has also been shown to have anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages in lab experiments. It is easy to synthesize and has good stability, making it a popular choice for researchers. However, BPP has some limitations. It is relatively expensive and requires specialized equipment for its synthesis. Additionally, the mechanism of action of BPP is not completely understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for BPP research. One potential direction is the development of novel drug delivery systems using BPP. BPP could also be used as a prodrug for various drugs to improve their pharmacokinetic properties. Additionally, further research is needed to better understand the mechanism of action of BPP and its effects on various biological processes.
Conclusion:
In conclusion, BPP is a unique chemical compound that has gained significant attention in scientific research. It is commonly used in the development of drug delivery systems and as a prodrug for various drugs. BPP has several advantages in lab experiments, including its ease of synthesis and good stability. However, it also has some limitations, such as its relatively high cost and limited understanding of its mechanism of action. Future research on BPP could lead to the development of novel drug delivery systems and improved therapeutic efficacy of various drugs.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively used in scientific research due to its unique properties. It is commonly used in the development of drug delivery systems and as a prodrug for various drugs. BPP has been shown to increase the bioavailability of drugs and improve their pharmacokinetic properties. It has also been used in the development of novel anticancer agents.
Eigenschaften
IUPAC Name |
[3-phenylmethoxy-2-(propanoyloxymethoxy)propyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-3-16(18)21-12-15(22-13-23-17(19)4-2)11-20-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHBYSIWPFXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COCC1=CC=CC=C1)OCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate | |
CAS RN |
194204-51-8 | |
| Record name | 1-PROPANOL,2-[(1-OXOPROPOXY)METHOXY]-3-(PHENYLMETHOXY)-,PROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

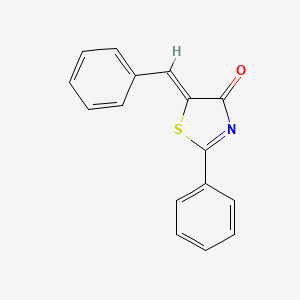

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)

![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B3324657.png)
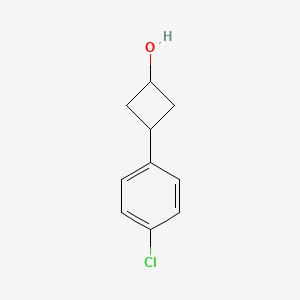
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3324678.png)
